molecular formula C9H14N2O B13531740 5-Cyclohexylisoxazol-4-amine

5-Cyclohexylisoxazol-4-amine

Cat. No.: B13531740
M. Wt: 166.22 g/mol
InChI Key: VRRJLKWXNROXRX-UHFFFAOYSA-N
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Description

5-Cyclohexylisoxazol-4-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylisoxazol-4-amine typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of substituted isoxazoles from aldoximes and alkynes .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexylisoxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides .

Mechanism of Action

The mechanism of action of 5-Cyclohexylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The compound’s structure allows it to bind to specific sites on proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Cyclohexylisoxazol-4-amine is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potential biological activity. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-cyclohexyl-1,2-oxazol-4-amine

InChI

InChI=1S/C9H14N2O/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2

InChI Key

VRRJLKWXNROXRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=NO2)N

Origin of Product

United States

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